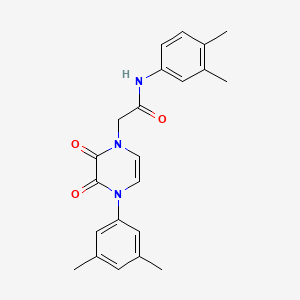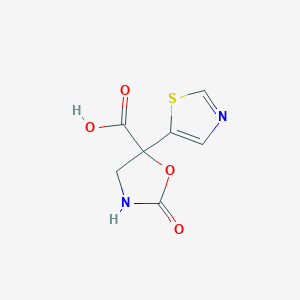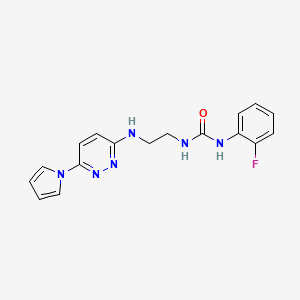
N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been investigated, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, where the product was crystallized using a toluene and methanol mixture . Such methods could potentially be adapted for the synthesis of the target compound, considering the presence of an acetamide group and a pyrazinyl moiety in its structure.
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using both experimental methods and density functional theory (DFT) calculations . The geometrical parameters obtained from these studies are in agreement with X-ray diffraction (XRD) data, suggesting that a similar approach could be used to analyze the molecular structure of the target compound.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the behavior of similar molecules. For example, the presence of acetamide groups in the related compounds suggests potential reactivity through the amide bond, which could be involved in various chemical transformations . The influence of substituents on the aromatic rings, as seen in the derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, could also affect the reactivity of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of structurally related compounds. The crystal structure, as well as the intermolecular interactions such as hydrogen bonding, play a significant role in determining the physical properties like melting points and solubility . Chemical properties such as acidity, basicity, and reactivity can be influenced by the electronic distribution within the molecule, which can be studied through frontier molecular orbital energies and natural bond orbital (NBO) analysis .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The crystal structure of a capsaicinoid, closely related to the compound , was determined, highlighting the geometric orientation of its vanilloid, amide, and dimethylphenyl groups. These studies provide insights into the structural basis for the biological activity of such compounds (Park et al., 1995).
Herbicidal Activity
- Chloroacetamide derivatives, which share structural similarities with the compound , have been used as selective herbicides. This indicates potential agricultural applications of the compound or its derivatives for controlling weeds in various crops (Weisshaar & Böger, 1989).
Antioxidant Activity
- Pyrazole-acetamide derivatives have been synthesized and characterized for their antioxidant activity. Such studies suggest the compound could possess significant antioxidant properties, which may be beneficial in various oxidative stress-related conditions (Chkirate et al., 2019).
Potential Pesticide Development
- N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to the target compound, have been characterized for their potential as pesticides. This research opens avenues for the development of new pesticide formulations based on structural modifications of the compound (Olszewska et al., 2011).
Synthesis and Structural Studies
- Various studies have explored the synthesis, crystal structure, and biological activity of compounds structurally related to N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide. These works contribute to understanding the chemical behavior, potential biological activities, and application possibilities in the fields of medicine and agriculture (Ahmad et al., 2012).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-9-15(2)11-19(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-18-6-5-16(3)17(4)12-18/h5-12H,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIDZYGTYQJKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B3013112.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)
![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)


![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)

![2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide](/img/structure/B3013129.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)
![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)
![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)
